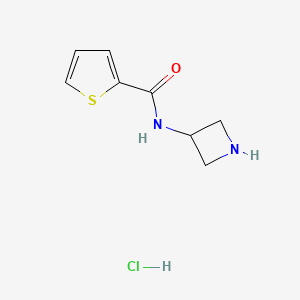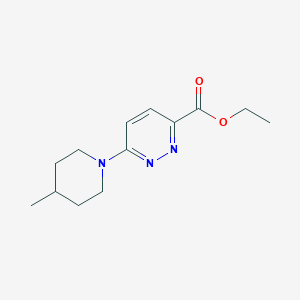![molecular formula C10H15N3O3 B1492211 3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid CAS No. 2098029-74-2](/img/structure/B1492211.png)
3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid
Vue d'ensemble
Description
3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid is a pyrazole-containing compound with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol. This compound is known for its applications in agriculture as a herbicide, where it is used for weed control.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid typically involves the reaction of dimethylcarbamoyl chloride with a suitable pyrazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the carbamate group .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure high yields and purity. The reaction of dimethylcarbamoyl chloride with pyrazole derivatives can be optimized by controlling temperature, pressure, and the molar ratios of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including herbicidal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Applied in the formulation of herbicides and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of 3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid involves its interaction with specific molecular targets in plants. The compound inhibits key enzymes involved in plant growth, leading to the suppression of weed growth. The pathways involved include the disruption of metabolic processes essential for plant development.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid: Another pyrazole derivative with similar herbicidal properties.
Dimethylcarbamoyl chloride: A related compound used in the synthesis of various carbamates.
Uniqueness
3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid is unique due to its specific structure, which imparts distinct herbicidal properties. Its ability to inhibit plant growth enzymes makes it particularly effective in agricultural applications.
Propriétés
IUPAC Name |
3-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-12(2)9(14)7-13-6-8(5-11-13)3-4-10(15)16/h5-6H,3-4,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUKVSXYCIVAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1492135.png)








